molecular formula C26H27N5O3 B11608688 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11608688
M. Wt: 457.5 g/mol
InChI Key: IOBSCCLZUBBZDP-UHFFFAOYSA-N
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Description

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One of the key steps includes the conversion of theophylline to a 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener, which is then treated with ammonia or primary amines in a mixture of water and organic solvents . This reaction yields several products, including the desired compound, which is further purified and characterized using spectroscopic analysis and X-ray crystallography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-16-8-6-12-30-23(16)29-24-21(26(30)33)14-20(22(27)31(24)15-19-11-7-13-34-19)25(32)28-17(2)18-9-4-3-5-10-18/h3-6,8-10,12,14,17,19,27H,7,11,13,15H2,1-2H3,(H,28,32)

InChI Key

IOBSCCLZUBBZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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